N-[4-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.11504700 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
New thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds related to N-[4-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide, have been synthesized for their potential anticancer activities. These compounds were evaluated in vitro for cytotoxicity against various cell lines, showing good inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Pharmacokinetic Mechanisms
The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) are of significant interest for understanding their pharmacokinetic mechanisms. The study of a thiadiazole derivative's binding to HSA provides insights into its anticancer and antibacterial activities, suggesting its potential for less toxic therapeutic applications (Karthikeyan et al., 2017).
Antimicrobial Evaluation
Thiophene derivatives synthesized from 2-cyano-acetylamino compounds have been evaluated for antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents. Some derivatives exhibited very high antimicrobial activity, suggesting their utility in addressing drug-resistant microbial infections (Khalil et al., 2010).
Antiviral Activities
The synthesis of thiazole C-nucleosides has shown significant antiviral activity against various viruses, including herpes virus and parainfluenza virus. These compounds also demonstrated inhibition of purine nucleotide biosynthesis, which is crucial for the viral replication process (Srivastava et al., 1977).
Carbonic Anhydrase Inhibition
Research has shown that certain sulfonamide-based compounds, including derivatives of this compound, are potent inhibitors of carbonic anhydrase. This enzyme plays a vital role in various physiological processes, and its inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of edema (Coleman, 1967).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)16-15-19-13(8-22-15)14(21)18-12-6-4-11(5-7-12)17-10(3)20/h4-9H,1-3H3,(H,16,19)(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCWUWOKVCQICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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